

# in vivo studies validating FAUC 365 effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FAUC 365  |           |
| Cat. No.:            | B15575547 | Get Quote |

### No In Vivo Studies Found for FAUC 365

A thorough review of available scientific literature reveals a critical gap in the research and development of the dopamine D3 receptor antagonist, **FAUC 365**. Currently, there are no published in vivo studies validating the effects of this compound in animal models.[1]

**FAUC 365** is a highly selective dopamine D3 receptor antagonist, with research suggesting its potential therapeutic applications in conditions such as schizophrenia and Parkinson's disease. [2] The compound has demonstrated high affinity and selectivity for the D3 receptor in in vitro studies.[1] Specifically, it shows Ki values of 0.5 nM for the D3 receptor, compared to 340 nM, 2600 nM, and 3600 nM for the D4.4, D2short, and D2long receptors, respectively.[2]

Despite these promising in vitro characteristics, the absence of animal model data means that the efficacy, safety, and pharmacokinetic profile of **FAUC 365** in a living organism have not been established. Consequently, a comparison guide detailing its in vivo performance against other alternatives, including experimental data and protocols, cannot be compiled at this time.

For researchers, scientists, and drug development professionals, this indicates that **FAUC 365** remains in the early stages of preclinical development. Further investigation through in vivo studies is a necessary next step to determine its potential as a viable therapeutic agent.

# In Vitro and Solubility Information:

While in vivo data is not available, in vitro studies have been conducted. **FAUC 365** was identified through a rational and interactive Structure-Activity Relationship (SAR) sequence.[1]



For researchers considering future in vivo experiments, protocols for preparing working solutions have been suggested.[2] One recommended protocol involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Another option is a solution of 10% DMSO and 90% Corn Oil.[2] It is advised to prepare these solutions freshly on the day of use. [2]

The scientific community awaits future research that will hopefully elucidate the in vivo effects of **FAUC 365** and its potential for clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [in vivo studies validating FAUC 365 effects].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15575547#in-vivo-studies-validating-fauc-365-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com